molecular formula C19H15ClN6O B11222946 N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide

N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide

Cat. No.: B11222946
M. Wt: 378.8 g/mol
InChI Key: BJNLLSJKWKJIMZ-UHFFFAOYSA-N
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Description

N’-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide is a synthetic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties. The unique structure of this compound makes it a valuable candidate for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide typically involves the following steps:

    Formation of Pyrazolo[3,4-d]pyrimidine Core: The core structure is synthesized through a cyclization reaction involving appropriate precursors such as 4-chlorophenylhydrazine and 3-methylbenzohydrazide.

    Substitution Reactions:

    Final Assembly: The final compound is assembled by coupling the pyrazolo[3,4-d]pyrimidine core with the 3-methylbenzohydrazide moiety under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as ultrasonic-assisted synthesis and green chemistry approaches can be employed to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

N’-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and acids are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups .

Scientific Research Applications

N’-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide is unique due to its specific substitution pattern and the presence of the 4-chlorophenyl group, which enhances its biological activity and selectivity. This compound’s ability to inhibit multiple molecular targets and pathways makes it a valuable candidate for further research and development in various scientific fields .

Properties

Molecular Formula

C19H15ClN6O

Molecular Weight

378.8 g/mol

IUPAC Name

N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-methylbenzohydrazide

InChI

InChI=1S/C19H15ClN6O/c1-12-3-2-4-13(9-12)19(27)25-24-17-16-10-23-26(18(16)22-11-21-17)15-7-5-14(20)6-8-15/h2-11H,1H3,(H,25,27)(H,21,22,24)

InChI Key

BJNLLSJKWKJIMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)Cl

Origin of Product

United States

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